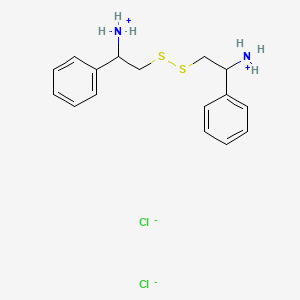
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two amino groups and a disulfide bond, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride typically involves the reaction of 2-aminophenyl disulfide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing the activity of enzymes and proteins. The amino groups can form hydrogen bonds and participate in other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Diaminodiphenyl disulfide
- 2,2′-Dithiodianiline
- Bis(2-aminophenyl) disulfide
Uniqueness
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride is unique due to its specific structural features, including the presence of both amino groups and a disulfide bond. This combination allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
63918-34-3 |
|---|---|
Molecular Formula |
C16H22Cl2N2S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[2-[(2-azaniumyl-2-phenylethyl)disulfanyl]-1-phenylethyl]azanium;dichloride |
InChI |
InChI=1S/C16H20N2S2.2ClH/c17-15(13-7-3-1-4-8-13)11-19-20-12-16(18)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17-18H2;2*1H |
InChI Key |
PPCAZUMUUHGUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSSCC(C2=CC=CC=C2)[NH3+])[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















